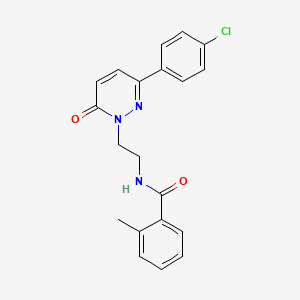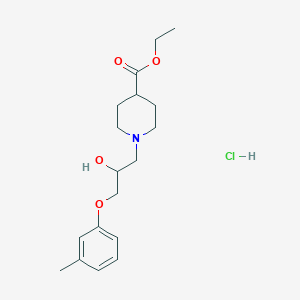
1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione”, commonly referred to as OXYP, is a heterocyclic compound that belongs to a class called pyrrolidine-2,5-diones. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of OXYP involves a pyrrolidine ring, which is a five-membered ring with nitrogen. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving OXYP are not detailed in the available literature, pyrrolidine compounds in general are known for their versatility in chemical reactions .Aplicaciones Científicas De Investigación
Specific Scientific Field: Medicinal Chemistry and Drug Discovery
Methods of Application:
Researchers employ two main strategies when working with pyrrolidine-2,5-dione:
Results and Outcomes:
Quantitative data and statistical analyses are essential for evaluating the efficacy of pyrrolidine-2,5-dione-based compounds. Researchers assess parameters such as potency, selectivity, and toxicity. Here’s an example:
Direcciones Futuras
The pyrrolidine scaffold, to which OXYP belongs, continues to be of great interest in drug discovery due to its versatility and the wide range of biological activities it can exhibit . Future research may focus on exploring new synthetic methods, investigating the mechanisms of action, and optimizing the physicochemical properties of these compounds for better therapeutic outcomes.
Propiedades
IUPAC Name |
1-[2-oxo-2-(3-pyrimidin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c20-12-4-5-13(21)19(12)10-14(22)18-8-1-3-11(9-18)23-15-16-6-2-7-17-15/h2,6-7,11H,1,3-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLAXOILJMGPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2790926.png)



![Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2790932.png)
![1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2790933.png)



![(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2790938.png)
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2790940.png)

![N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2790942.png)
![N-(4-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2790948.png)